Fluometuron

説明

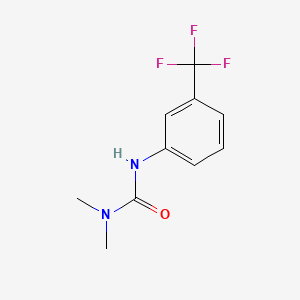

Structure

3D Structure

特性

IUPAC Name |

1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZILCCPWPBTYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020628 | |

| Record name | Fluometuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluometuron appears as white crystals or powder. Melting point 163-164 °C. Readily soluble in organic solvents. Used for pre- and post-emergence weed control in cotton., White odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluometuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

approx. 280 °C @ 760 mm Hg | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in N,N-dimethylformamide, acetone, ethanol, isopropanol, and other org solvents, Sol (20 °C): 23 g/l dichloromethane; 170 mg/l hexane; 110 g/l methanol; 22 g/l octan-1-ol., Solubility in acetone: 3 ppm, 110 mg/l @ 22 °C | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 g/cu cm (20 °C) | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5e-07 mmHg at 68 °F (NTP, 1992), 0.00000094 [mmHg], 9.38X10-7 mm Hg @ 25 °C | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluometuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

2164-17-2 | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluometuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluometuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluometuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluometuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOMETURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296378G1S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

325 to 328 °F (NTP, 1992), 163-164.5 °C, MP: ABOUT 155 °C; NONCORROSIVE /TECHNICAL PRODUCT/ | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Reaction of m-Trifluoromethyl Aniline with Phosgene

The foundational synthesis of fluometuron begins with the condensation of m-trifluoromethyl aniline (C₇H₆F₃N) and phosgene (COCl₂) to form m-trifluoromethyl phenyl isocyanate (C₈H₄F₃NO). This step typically occurs in an organic solvent, such as dichloromethane or toluene, under controlled temperatures (40–60°C). The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbon of phosgene, releasing hydrogen chloride as a byproduct.

Key Reaction:

$$ \text{C₇H₆F₃N + COCl₂ → C₈H₄F₃NO + 2 HCl} $$

The intermediate isocyanate is highly reactive, necessitating inert atmospheric conditions to prevent hydrolysis.

Amination with Dimethylamine

The second stage involves the reaction of m-trifluoromethyl phenyl isocyanate with dimethylamine gas (CH₃)₂NH to yield this compound. This step is conducted at ambient temperatures (20–25°C) to minimize side reactions, such as urea oligomerization. The dimethylamine acts as a nucleophile, attacking the isocyanate carbon to form the urea linkage.

Key Reaction:

$$ \text{C₈H₄F₃NO + (CH₃)₂NH → C₁₀H₁₁F₃N₂O} $$

Traditional methods achieve yields of 75–85%, with impurities including residual phosgene and dimethylurea derivatives.

Catalytic Approaches in this compound Synthesis

Role of JH-102 Catalyst

The patent CN102603573B introduces the JH-102 catalyst to enhance the photochemical reaction between m-trifluoromethyl aniline and phosgene. This catalyst, likely a Lewis acid, accelerates the formation of the isocyanate intermediate by stabilizing the transition state. Compared to uncatalyzed reactions, JH-102 reduces reaction time by 30% and improves yield to 90–92%.

Catalytic Mechanism:

The catalyst coordinates with the carbonyl oxygen of phosgene, increasing its electrophilicity and facilitating nucleophilic attack by the amine.

Optimization of Reaction Conditions

Optimal conditions for catalytic synthesis include:

- Solvent: Tetrahydrofuran (THF) or ethyl acetate.

- Temperature: 50–55°C for the photochemical step.

- Catalyst Loading: 2–3 mol% relative to m-trifluoromethyl aniline.

Table 1. Comparative Performance of Catalytic vs. Non-Catalytic Methods

| Parameter | Non-Catalytic Method | JH-102 Catalyzed Method |

|---|---|---|

| Yield (%) | 78–82 | 90–92 |

| Reaction Time (h) | 6–8 | 4–5 |

| Byproduct Formation (%) | 12–15 | 5–7 |

Data sourced from CN102603573B.

Modern Defluorinative Functionalization Techniques

Flow Chemistry Applications

Recent work by Nature Communications proposes a defluorinative functionalization strategy using difluoromethyl anions in flow reactors. While initially developed for converting trifluoromethyl groups to difluoromethyl motifs, this approach can be adapted for this compound synthesis by selectively retaining the trifluoromethyl group.

Key Advantages:

Selectivity and Yield Improvements

The flow method employs a copper-based catalyst to mediate the defluorinative coupling of m-trifluoromethyl aniline derivatives with dimethylamine. Initial trials report yields of 88% with 99% purity, outperforming batch reactors.

Reaction Scheme in Flow:

$$ \text{C₇H₆F₃N + (CH₃)₂NH → C₁₀H₁₁F₃N₂O} $$

Process Optimization and Industrial Considerations

Temperature and Solvent Effects

The USDA study on supercritical CO₂ extraction highlights this compound’s thermal instability above 60°C, leading to degradation into trifluoromethylacetic acid (TFMA). This necessitates strict temperature control during synthesis, particularly in exothermic amination steps.

Table 2. Temperature Impact on this compound Stability

| Temperature (°C) | Degradation Products (%) | Yield Loss (%) |

|---|---|---|

| 40 | 0.5 | 2 |

| 60 | 3.2 | 8 |

| 80 | 30.1 | 35 |

Byproduct Management and Purification

Common byproducts include TFMA and dimethylated urea derivatives, which are removed via recrystallization or column chromatography. Industrial-scale processes often use solvent anti-solvent (SAS) crystallization to achieve >99% purity.

化学反応の分析

Types of Reactions: Fluometuron undergoes various chemical reactions, including:

Photolysis: Degradation in the presence of natural sunlight, leading to the formation of hydroxylated and demethylated products.

Hydrolysis: Reaction with water, particularly under acidic or basic conditions, resulting in the breakdown of the urea linkage.

Oxidation: Reaction with oxidizing agents, leading to the formation of various oxidized metabolites.

Common Reagents and Conditions:

Photolysis: Natural sunlight or UV light in the presence of water constituents like fulvic acids and nitrate ions.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Strong oxidizing agents such as hydrogen peroxide.

Major Products Formed:

- Hydroxylated derivatives

- Demethylated products

- Oxidized metabolites

科学的研究の応用

Application Methods

- Pre-plant : Applied before planting to control existing weeds.

- At plant : Applied during planting to manage weeds that emerge simultaneously.

- Pre-emergence : Applied before weed seeds germinate.

- Post-emergence : Applied after weeds have emerged.

Approximately 80% of fluometuron is applied via ground methods .

Usage Statistics

This compound usage in the United States has been significant, with estimates indicating around 2.4 million pounds used annually from 1998 to 2002. Its application has been declining due to the adoption of glyphosate-resistant cotton varieties . The following table summarizes the estimated usage across different crops:

| Crop | Estimated Usage (lbs/year) | Percentage of Treated Acres |

|---|---|---|

| Cotton | 2,400,000 | 10% - 20% |

| Sugarcane | Not specified | Not specified |

Environmental Impact and Safety

This compound's environmental impact has been scrutinized through various studies assessing its sorption and leaching behavior in soils. Research indicates that this compound exhibits varying degrees of sorption depending on soil amendments used. For instance, studies have shown that this compound sorption increases significantly in soils amended with biochar or organoclays .

Toxicological Assessments

Toxicological evaluations have revealed that this compound poses low risks regarding reproductive and developmental toxicity. The Federal Food, Drug, and Cosmetic Act mandates safety assessments for potential toxicity to infants and children; however, this compound has shown no significant concerns in this regard .

Case Study: Sorption and Leaching

A comparative study analyzed the sorption and leaching of this compound in soils treated with various amendments:

- Biochar : Enhanced sorption compared to unamended soil.

- Organoclay : Showed a significant increase in sorption levels.

- Unamended Soil : Exhibited high leaching rates (up to 96%) .

Carcinogenicity Studies

This compound has undergone extensive carcinogenicity testing, with results indicating no significant carcinogenic effects in female rats or female mice. However, equivocal findings were noted in male mice regarding liver tumors, suggesting further investigation may be warranted . This highlights the importance of ongoing research into the long-term effects of this compound exposure.

作用機序

Fluometuron acts by inhibiting photosynthesis in susceptible plants. It specifically targets the photosystem II complex in the chloroplasts, blocking electron transport and leading to the accumulation of energy that eventually causes cell damage and death . This inhibition disrupts the formation and function of photosynthetic pigments and organelles, effectively controlling weed growth .

類似化合物との比較

Comparative Analysis with Similar Urea Herbicides

Fluometuron belongs to the phenylurea herbicide class. Below is a detailed comparison with structurally and functionally similar compounds: chlortoluron , diuron , and chloroxuron .

Table 1: Structural and Functional Comparison

Metabolic Pathways and Residue Dynamics

- This compound : Metabolized to TFMA and dimethylurea derivatives. Residues in rotational crops (e.g., leafy vegetables) require monitoring of TFMA-containing metabolites .

- Diuron : Degrades to 3,4-dichloroaniline (DCA), which is more persistent and toxic than parent compounds. Diuron residues exceed this compound in high-organic soils .

- Chlortoluron : Forms chlorophenylurea metabolites with lower mobility in water compared to this compound, reducing leaching risks .

- Chloroxuron: Generates 4-chlorophenoxy aniline, which exhibits higher adsorption to soil organic matter than this compound's TFMA .

Environmental Behavior

- pH Sensitivity : this compound degrades faster in alkaline soils (pH >6) due to enhanced microbial activity, whereas diuron and chloroxuron are less pH-sensitive .

- Microbial Degradation : Glyphosate co-application accelerates this compound degradation by 40% via increased soil C-mineralization, a synergistic effect absent in chloroxuron .

Critical Research Findings

Residue Stability : this compound residues in processed commodities (e.g., cottonseed oil) remain below 0.1 mg/kg, meeting EU MRL standards without requiring additional processing studies .

Economic Impact: this compound + MSMA (monosodium methyl arsenate) increases lint cotton yield by 15% compared to diuron-based treatments, despite similar weed control rates .

Regulatory Gaps: No Codex MRLs exist for this compound, unlike diuron and chlortoluron, complicating international trade .

生物活性

Fluometuron is a phenylurea herbicide primarily used in agriculture for weed control, particularly in cotton crops. Its biological activity is characterized by its mechanism of action, toxicity profiles, environmental impact, and regulatory assessments. This article compiles findings from various studies to provide a comprehensive overview of this compound's biological activity.

This compound acts primarily by inhibiting photosynthesis and carotenoid biosynthesis in plants. This disruption leads to the death of susceptible weed species, making it effective for agricultural applications. The compound specifically targets the photosystem II complex, which is crucial for the light-dependent reactions of photosynthesis .

Acute and Chronic Toxicity

This compound has been evaluated for its toxicological effects through various studies. Key findings include:

- Acute Toxicity : The compound exhibits low acute toxicity, with an oral LD50 (lethal dose for 50% of test subjects) greater than 2000 mg/kg in rats, indicating it is not highly toxic when ingested .

- Chronic Toxicity : Long-term exposure studies have shown that this compound can affect the liver, kidney, and spleen in animal models. Notably, increased spleen weight and hemosiderin deposition were observed in chronic studies with rats and dogs .

Developmental and Reproductive Toxicity

Research indicates that this compound does not pose significant risks regarding developmental or reproductive toxicity. In developmental studies involving rabbits and rats, no adverse effects were noted on maternal health or fetal development following exposure to this compound .

Environmental Impact

This compound has been detected in various environmental matrices, including water bodies, raising concerns about its ecological impact. A study indicated that this compound was found in 75% of water samples tested, with a maximum concentration of 0.088 μg/L .

Aquatic Toxicity

The compound's toxicity to aquatic life has been documented. For instance, research indicates that this compound can adversely affect non-target organisms such as snails (Lymnaea spp.), which are intermediate hosts for parasites like Fasciola hepatica .

Regulatory Assessments

The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group C “Possible Human Carcinogen” based on its observed effects in animal studies . The agency conducted dietary exposure assessments that revealed potential cancer risk estimates associated with this compound exposure through food and drinking water.

| Exposure Scenario | Dose (mg/kg/day) | Cancer Risk Estimate |

|---|---|---|

| Adult (20-49 years) | 0.004079 | 7 x 10^-5 (water only) |

| General Population | 0.0055 | Not of concern (<100% cPAD) |

Case Studies

- Chronic Dietary Exposure Study : A refined chronic dietary exposure assessment was conducted using average field trial values for various crops treated with this compound. Results indicated that the estimated dietary risks were not of concern to human health based on current usage patterns .

- Aquatic Life Criteria Derivation : The derivation of aquatic life criteria for this compound involved evaluating its effects on various species within the ecosystem, contributing to guidelines aimed at minimizing environmental risk from pesticide runoff .

Q & A

Q. What experimental models are recommended for assessing Fluometuron’s acute toxicity in mammalian systems?

this compound’s acute toxicity is typically evaluated using rodent models (e.g., Sprague-Dawley rats) under OECD Guideline 423. Key parameters include the median lethal dose (LD₅₀), clinical observations (e.g., respiratory distress, lethargy), and histopathological analysis of liver and kidney tissues post-exposure . Dose-response studies should incorporate both oral and dermal administration routes, with toxicity endpoints aligned with EPA guidelines for herbicide risk assessment .

Q. How is this compound’s environmental persistence quantified in soil ecosystems?

Standard methodologies involve soil incubation studies under controlled laboratory conditions. This compound residues are extracted using acetonitrile and quantified via HPLC-UV or LC-MS. Degradation half-life (DT₅₀) is calculated using first-order kinetics, while soil adsorption coefficients (Kd) are determined via batch equilibrium methods. Field studies should account for variables like soil pH, organic matter content, and microbial activity .

Q. What in vitro assays are used to evaluate this compound’s genotoxic potential?

The Ames test (OECD 471) for bacterial reverse mutation and micronucleus assays in mammalian cell lines (e.g., CHO-K1 cells) are standard. Positive controls (e.g., ethyl methanesulfonate) and solvent controls (e.g., DMSO) must be included. Data interpretation requires statistical analysis (e.g., chi-square) to distinguish dose-dependent mutagenicity from background noise .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s dermal absorption rates between in vitro and in silico models?

Conflicting data (e.g., 6% absorption in EFSA human skin studies vs. 9% via Finite Dose Permeation Calculator) require a weight-of-evidence approach. Combine in vitro human skin assays with read-across data from structurally similar phenylurea herbicides (e.g., linuron, diuron). Validate models using radiolabeled this compound to track tissue distribution and urinary excretion in vivo .

Q. What advanced metabolomics techniques identify this compound’s oxidative metabolites in non-target organisms?

High-resolution mass spectrometry (HRMS) paired with stable isotope labeling can detect hydroxylated and conjugated metabolites in liver microsomal fractions. For ecological studies, LC-QTOF-MS enables untargeted screening of metabolites in aquatic species (e.g., Daphnia magna), with fragmentation patterns compared to reference libraries .

Q. How should longitudinal ecotoxicity studies be designed to assess this compound’s sublethal effects on aquatic ecosystems?

Use mesocosm experiments simulating agricultural runoff scenarios. Monitor endpoints like algal biomass (via chlorophyll-a quantification), invertebrate population dynamics, and bioaccumulation factors in fish. Statistical models (e.g., mixed-effects regression) must account for temporal autocorrelation and confounding variables like temperature .

Methodological Frameworks

Q. Which research frameworks (e.g., PICOT, FINER) are suitable for structuring studies on this compound’s chronic health impacts?

Apply the PICOT framework:

- P opulation: Agricultural workers with long-term exposure.

- I ntervention: this compound exposure levels (ppm).

- C omparison: Non-exposed control groups.

- O utcome: Liver enzyme alterations (e.g., ALT, AST).

- T ime: 5-year longitudinal cohort study. The FINER criteria ensure feasibility (access to occupational health registries) and relevance (regulatory implications for herbicide re-evaluation) .

Q. What statistical approaches address contradictory data in this compound’s oncogenicity studies?

Meta-analysis of existing datasets (e.g., EPA, EFSA) using random-effects models to quantify heterogeneity. Sensitivity analyses exclude low-quality studies (e.g., inadequate controls). Bayesian methods can integrate toxicokinetic data to refine risk estimates for tumor incidence .

Data Management and Reproducibility

Q. How should large-scale ecotoxicology datasets from this compound studies be curated for reproducibility?

Raw data (e.g., LC-MS chromatograms, field monitoring logs) should be archived in FAIR-aligned repositories (e.g., Zenodo) with standardized metadata. Use version-controlled scripts (e.g., R/Python) for data processing pipelines. Cross-validate analytical methods via inter-laboratory comparisons .

Q. What protocols ensure methodological rigor in this compound’s in silico toxicology modeling?

Validate QSAR models using OECD principles: define applicability domains, report accuracy metrics (e.g., RMSE, R²), and compare predictions to in vitro assays. Open-source tools like OECD QSAR Toolbox or EPA’s ToxCast dashboard enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。